2-Pentene, 5,5,5-trichloro-2-methyl-
Description
2-Pentene, 5,5,5-trichloro-2-methyl- is a halogenated alkene with the molecular formula C₆H₇Cl₃. Its IUPAC name indicates a five-carbon chain (pentene) with a double bond starting at carbon 2 (2-pentene), a methyl group (-CH₃) attached to carbon 2, and three chlorine atoms substituted on carbon 5 (5,5,5-trichloro). The structural formula is CH₂=CH(CH₃)-CH₂-CCl₃, where the double bond lies between carbons 2 and 3, the methyl group is on carbon 2, and the trichloromethyl group is on carbon 5.
For example, 2-Pentene, 1-bromo-5,5,5-trichloro- (CAS 4954-44-3) shares the trichloromethyl group but replaces the methyl with bromine, suggesting comparable steric and electronic effects . The trichloromethyl group significantly elevates boiling points and densities relative to non-halogenated alkenes, as seen in compounds like 1,1,1,4,5,5,5-heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene (density: 1.674 g/cm³, boiling point: 141.6°C) .
Properties
CAS No. |
61446-87-5 |
|---|---|
Molecular Formula |
C6H9Cl3 |
Molecular Weight |
187.5 g/mol |
IUPAC Name |
5,5,5-trichloro-2-methylpent-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h3H,4H2,1-2H3 |
InChI Key |
AOYBBWIUEUTNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Hydrohalic Acid Addition and Chloroform Reaction (Patent CN-109879718-A)
This method involves a multi-step synthesis starting from 2-methyl-3-butene-2-ol as the initial reactant. The key steps are:
Step 1: Halogenation
2-methyl-3-butene-2-ol reacts with a hydrohalic acid (HX) to form an intermediate halogenated compound, specifically 1-halogenated-3-methyl-2-butene. The reaction parameters include a mass ratio of 2-methyl-3-butene-2-ol to hydrohalic acid between 0.3–1:1.Step 2: Reaction with Chloroform
The intermediate reacts with chloroform in the presence of an inorganic base at a controlled temperature of 0–40 °C for 2–10 hours. The mass ratios are critical: chloroform to intermediate at 1–10:1, and inorganic base to intermediate at 0.1–2.0:1.Outcome
This process yields 5,5,5-trichloro-2-methyl-2-pentene with high efficiency, reduced environmental pollution, and lower equipment corrosion risks.
| Parameter | Range/Value |
|---|---|
| 2-methyl-3-butene-2-ol : HX | 0.3–1 : 1 |
| Chloroform : intermediate | 1–10 : 1 |
| Inorganic base : intermediate | 0.1–2.0 : 1 |
| Reaction temperature | 0–40 °C |
| Reaction time | 2–10 hours |
This method emphasizes operational safety and environmental friendliness while maintaining high yield.
Selective Dehydration of 5,5,5-Trichloro-2-methyl-2-pentanol (Patent CN1117717C)
This two-step process uses 5,5,5-trichloro-2-methyl-2-pentanol (chlorohydrin) as the starting material and involves:
Step 1: Selective Dehydration
The chlorohydrin undergoes dehydration catalyzed by a strongly acidic cation exchange resin at 90–120 °C. This reaction produces a mixture of 5,5,5-trichloro-2-methyl-2-pentene (TCPE-2) and its isomer 5,5,5-trichloro-2-methyl-1-pentene (TCPE-1) with a conversion rate of 100%. The product ratio TCPE-2:TCPE-1 is approximately 91:9.Step 2: Isomerization
The minor isomer TCPE-1 is isomerized to TCPE-2 under milder conditions (-20 to 100 °C) using the same catalyst type, increasing the TCPE-2:TCPE-1 ratio to 97:3.
| Step | Temperature (°C) | Catalyst | TCPE-2 : TCPE-1 Ratio | Conversion Rate |
|---|---|---|---|---|
| Selective Dehydration | 90–120 | Strongly acidic cation exchange resin | 91 : 9 | 100% |
| Isomerization | -20 to 100 | Modified cation exchange resin | 97 : 3 | - |
This method is noted for its short process, low production cost, and reduction in equipment corrosion and environmental pollution.
Synthesis via Chloroform Addition and Base Catalysis (Patent CN1273960A)
This process involves the reaction of an enol or related intermediate with chloroform in the presence of inorganic bases and other catalysts:
Reaction Conditions
The reaction is carried out with precise control of weight ratios and temperature to optimize yield and purity.Catalysts and Bases
Common inorganic bases such as sodium carbonate or potassium carbonate are used. The process may also involve tertiary amines or other organic bases to facilitate the reaction.Advantages
This method provides an efficient route with controlled reaction parameters to minimize by-products and corrosion.
Details on exact temperature, molar ratios, and reaction times are consistent with other chloroform-based synthesis methods, emphasizing low environmental impact and high selectivity.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reaction Type | Catalyst/Conditions | Selectivity/Yield | Environmental/Equipment Impact |
|---|---|---|---|---|---|
| Hydrohalic acid addition + chloroform reaction | 2-methyl-3-butene-2-ol | Halogenation + base-catalyzed substitution | Inorganic base, 0–40 °C, 2–10 h | High yield, good selectivity | Low pollution, low corrosion |
| Selective dehydration of chlorohydrin | 5,5,5-trichloro-2-methyl-2-pentanol | Acid-catalyzed dehydration + isomerization | Strongly acidic cation exchange resin, 90–120 °C and -20 to 100 °C | High conversion, 97:3 isomer ratio | Short process, low cost, reduced corrosion |
| Chloroform addition with base catalysis | Enol or related intermediate | Base-catalyzed addition | Sodium carbonate/potassium carbonate, organic bases | Controlled selectivity | Environmentally friendly, corrosion minimized |
Research Findings and Industrial Relevance
The selective dehydration method (Patent CN1117717C) is industrially favored due to its high conversion efficiency and ability to isomerize unwanted isomers to the desired 5,5,5-trichloro-2-methyl-2-pentene, improving overall purity.
The hydrohalic acid and chloroform method (Patent CN109879718-A) offers a greener alternative with lower environmental impact and equipment corrosion, which is critical for scaling up production.
The use of cation exchange resins as catalysts in dehydration and isomerization steps represents a significant advancement, allowing milder conditions and catalyst recyclability.
Reaction parameters such as temperature, molar ratios, and reaction time are critical for optimizing yield and minimizing by-products.
Scientific Research Applications
2-Methyl-5,5,5-trichloro-2-pentene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5,5,5-trichloro-2-pentene involves its interaction with molecular targets through its double bond and chlorine atoms. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species.
Comparison with Similar Compounds
Methyl-Substituted Alkenes
2-Pentene, 2-methyl- (CAS 1120-72-5):
- Boiling point: 139–140°C; density: 0.916 g/cm³.
- The absence of halogen substituents results in lower density and boiling point compared to the trichloro derivative. Thermodynamic stability (enthalpy data) for similar methyl-pentenes ranges from -20.03 to -22.08 kJ/mol, influenced by substituent position and isomerism .
2-Pentene, 4-methyl-, (E)- :
Halogenated Alkenes
2-Pentene, 1-bromo-5,5,5-trichloro- (CAS 4954-44-3):
- 1,3-Pentadiene, 5,5,5-trichloro-2-methyl- (CAS 63170-39-8): A conjugated diene with trichloro and methyl groups. The additional double bond enhances reactivity in cycloaddition or polymerization reactions, contrasting with the monoene structure of the target compound .
Physical Properties
Key Observations :
- Halogenation (Cl, Br, F) increases density and boiling point due to higher molecular weight and intermolecular forces (e.g., dipole-dipole interactions).
- Methyl substitution alone (e.g., 2-methyl-2-pentene) results in lower density and boiling points compared to halogenated analogs.
Thermodynamic Stability and Reactivity
Thermodynamic data for methyl-pentenes () highlights isomer-dependent stability:
- (E)-4-Methyl-2-pentene : ΔfH° = -22.08 kJ/mol (most stable).
- (Z)-4-Methyl-2-pentene : ΔfH° = -21.0 kJ/mol.
- 2-Methyl-2-pentene : ΔfH° = -20.03 kJ/mol.
The trichloro group in the target compound likely destabilizes the alkene due to electron-withdrawing effects, reducing resonance stabilization. However, steric protection from the bulky trichloromethyl group may enhance kinetic stability against electrophilic attacks .
In catalytic applications, halogenated alkenes like 2-((2,6-diisopropylphenyl)imino)-2-pentene are used in zinc beta-diiminate complexes for CO₂/epoxide copolymerization. The trichloro group in the target compound could similarly influence ligand-metal interactions, though its electron-withdrawing nature might reduce catalytic activity compared to alkyl-substituted ligands .
Biological Activity
2-Pentene, 5,5,5-trichloro-2-methyl-, also known as 2-Methyl-5,5,5-trichloro-2-pentene, is a chlorinated organic compound with the molecular formula and a molecular weight of 187.5 g/mol. This compound is characterized by its unique structure that includes a double bond and three chlorine atoms attached to the same carbon atom. Its synthesis typically involves the dehydration of 5,5,5-trichloro-2-methyl-2-pentanol under acidic conditions. The compound has garnered attention for its potential biological activities and interactions with various biomolecules.
The biological activity of 2-Pentene, 5,5,5-trichloro-2-methyl- is primarily attributed to its chemical structure. The presence of the double bond allows for various chemical reactions that can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially leading to alterations in cellular function.
Toxicological Studies
Research has indicated that chlorinated compounds can exhibit varying degrees of toxicity depending on their structure and the presence of functional groups. The toxicity of 2-Pentene, 5,5,5-trichloro-2-methyl- has been evaluated in several studies:
- Acute Toxicity : In laboratory studies, acute exposure to high concentrations of this compound has shown adverse effects on aquatic organisms. For example, fish exposed to elevated levels exhibited behavioral changes and physiological stress responses.
- Chronic Exposure : Chronic exposure assessments have indicated potential carcinogenic properties associated with prolonged contact with chlorinated compounds. The reference doses (RfDs) for chronic exposure are critical for risk assessment in environmental health contexts.
Case Study 1: Environmental Impact
A study conducted in contaminated sites revealed that 2-Pentene, 5,5,5-trichloro-2-methyl- was detected in groundwater samples. The concentration levels were assessed against established screening levels for environmental hazards. Findings suggested that remediation efforts were necessary to mitigate the risks associated with this compound's persistence in the environment .
Case Study 2: Industrial Use and Safety
In industrial applications where this compound is utilized as an intermediate in chemical synthesis, safety data sheets (SDS) indicate precautions due to its potential health risks. Workers handling the substance are advised to use personal protective equipment (PPE) to minimize inhalation and dermal exposure .
Summary of Key Findings
Comparative Analysis with Similar Compounds
When comparing 2-Pentene, 5,5,5-trichloro-2-methyl- with related compounds such as 2-Methyl-2-pentene and 5-Trichloro-2-pentene, notable differences in reactivity and biological activity emerge:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Pentene, 5,5,5-trichloro-2-methyl- | Contains three chlorine atoms on one carbon | Exhibits significant toxicity and potential carcinogenicity |
| 2-Methyl-2-pentene | Lacks chlorine atoms | Generally lower toxicity |
| 5-Trichloro-2-pentene | Similar structure but different chlorine placement | Varies in reactivity; less studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
